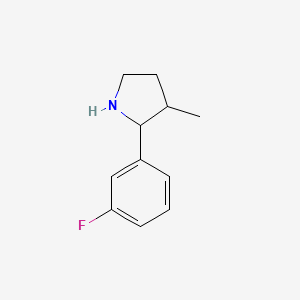

2-(3-Fluorophenyl)-3-methylpyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenyl)-3-methylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c1-8-5-6-13-11(8)9-3-2-4-10(12)7-9/h2-4,7-8,11,13H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQBNOLXXCPPQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525538-70-9 | |

| Record name | 2-(3-fluorophenyl)-3-methylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 3 Fluorophenyl 3 Methylpyrrolidine and Analogues

Retrosynthetic Dissection and Key Synthetic Intermediates

A retrosynthetic analysis of 2-(3-Fluorophenyl)-3-methylpyrrolidine reveals several potential disconnection points, leading to various synthetic strategies. ias.ac.inamazonaws.come3s-conferences.org A common approach involves the disconnection of the C-N and C-C bonds of the pyrrolidine (B122466) ring, suggesting a cyclization strategy. For instance, a primary disconnection across the N1-C5 and C2-C3 bonds points towards a convergent synthesis from a 1,4-dicarbonyl compound or its equivalent and a primary amine.

A plausible retrosynthetic pathway is depicted below:

Disconnection of the N1-C5 bond: This leads to a γ-amino ketone or aldehyde. The subsequent cyclization would form the pyrrolidine ring.

Disconnection of a C-C bond: For instance, breaking the C2-C3 bond could suggest a Michael addition of a nucleophile to an unsaturated precursor.

[3+2] Cycloaddition: This powerful strategy involves the reaction of a three-atom component (like an azomethine ylide) with a two-atom component (an alkene), directly forming the five-membered ring with stereocontrol. acs.orgrsc.orgwikipedia.org

Key synthetic intermediates in the synthesis of this compound could include:

γ-Nitro ketones or esters, which can be reduced to the corresponding γ-amino ketones.

α,β-Unsaturated esters or ketones, susceptible to conjugate addition.

Imines derived from 3-fluorobenzaldehyde, which can act as precursors for azomethine ylides or be subjected to nucleophilic addition.

Chiral amino alcohols or amines that can serve as chiral auxiliaries to direct stereoselective transformations.

Development of Diastereoselective and Enantioselective Synthetic Pathways

The control of stereochemistry at the C2 and C3 positions is crucial for defining the biological activity of this compound. Both diastereoselective and enantioselective methods have been developed for the synthesis of substituted pyrrolidines.

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of chiral compounds. wikipedia.org In the context of 2,3-disubstituted pyrrolidines, a chiral auxiliary can be temporarily attached to the substrate to direct the formation of a specific diastereomer. For example, a chiral amine can be used to form a chiral imine, which then undergoes a diastereoselective reaction. Subsequently, the auxiliary is cleaved to yield the desired enantiomerically enriched product.

Commonly used chiral auxiliaries for pyrrolidine synthesis include those derived from phenylglycinol or camphor. wikipedia.orgnih.gov The general approach involves:

Attachment of the chiral auxiliary to a precursor molecule.

A key bond-forming reaction, such as an alkylation or an aldol (B89426) reaction, where the auxiliary directs the stereochemical outcome.

Removal of the auxiliary to afford the chiral pyrrolidine.

| Chiral Auxiliary | Precursor | Key Reaction | Diastereomeric Ratio (d.r.) | Reference |

| (R)-Phenylglycinol | Imine | Grignard Addition | >95:5 | nih.gov |

| Camphorsultam | N-Acyloxazolidinone | Michael Addition | up to 99:1 | wikipedia.org |

In recent years, asymmetric catalysis has emerged as a highly efficient and atom-economical approach for the synthesis of chiral molecules. mdpi.comnih.gov

Asymmetric Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze enantioselective transformations. mdpi.comrsc.org For the synthesis of 2,3-disubstituted pyrrolidines, proline and its derivatives are often employed as catalysts. mdpi.com A common strategy involves a Michael addition of a nucleophile to an α,β-unsaturated compound, followed by an intramolecular cyclization. For example, the reaction of an enal with a nitroalkene, catalyzed by a chiral diarylprolinol silyl (B83357) ether, can afford highly substituted pyrrolidines with excellent enantioselectivity. nih.gov

Metal-Catalyzed Methods: Transition metal catalysts, particularly those based on rhodium, palladium, and copper, have been extensively used in the asymmetric synthesis of pyrrolidines. acs.orgnih.gov For instance, rhodium-catalyzed asymmetric hydrogenation of a pyrrole (B145914) precursor can yield the corresponding pyrrolidine with high enantiomeric excess. Another powerful method is the palladium-catalyzed asymmetric allylic alkylation, which can be used to set a stereocenter that is then carried through to the final pyrrolidine product. nih.gov Copper-catalyzed aminoboration of alkenes has also been shown to produce chiral 2,3-disubstituted piperidines and could be adapted for pyrrolidine synthesis. nih.gov

| Catalyst Type | Reaction | Ligand | Enantiomeric Excess (ee) | Reference |

| Organocatalyst (Diarylprolinol silyl ether) | Michael Addition/Cyclization | - | up to 99% | nih.gov |

| Rhodium | Asymmetric Hydrogenation | Chiral Phosphine | >95% | acs.org |

| Palladium | Asymmetric Allylic Alkylation | Trost Ligand | up to 99% | nih.gov |

| Copper | Cyclizative Aminoboration | (S,S)-Ph-BPE | up to 96% | nih.gov |

[3+2] Cycloaddition reactions are a highly convergent and stereocontrolled method for the synthesis of five-membered rings, including pyrrolidines. acs.orgrsc.orgwikipedia.org The most common variant for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene. acs.orgwikipedia.org

The stereochemical outcome of the cycloaddition can be controlled by using a chiral catalyst or a chiral auxiliary. acs.orgrsc.org For instance, the reaction of an imine derived from an amino acid ester with an alkene in the presence of a chiral silver or copper catalyst can provide highly substituted pyrrolidines with excellent diastereo- and enantioselectivity. acs.orgnih.gov The choice of the metal catalyst and the chiral ligand is crucial for achieving high levels of stereocontrol.

The reaction of an azomethine ylide, generated in situ from the corresponding imine, with a substituted alkene can lead to the formation of multiple stereocenters in a single step. The relative stereochemistry of the substituents on the newly formed pyrrolidine ring is determined by the geometry of the reactants and the transition state of the cycloaddition.

Optimization of Reaction Conditions and Yields for Target Compound Synthesis

The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis. researchgate.net For the synthesis of this compound, several parameters need to be considered to maximize the yield and stereoselectivity.

Solvent and Temperature: The choice of solvent can significantly influence the reaction rate and selectivity. For cycloaddition reactions, polar aprotic solvents like acetonitrile (B52724) or dichloromethane (B109758) are often used. mdpi.com The reaction temperature also plays a crucial role; lower temperatures generally favor higher stereoselectivity.

Catalyst and Ligand: In catalytic reactions, screening different catalysts and ligands is essential. For metal-catalyzed reactions, the electronic and steric properties of the ligand can have a profound impact on the enantioselectivity. nih.gov In organocatalysis, modifying the structure of the catalyst can fine-tune its activity and selectivity. mdpi.com

Base and Additives: The choice of base can be critical, especially in reactions involving the formation of enolates or ylides. Additives, such as Lewis acids or co-catalysts, can also be employed to enhance the reaction rate and control the stereochemical outcome. nih.gov

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently optimize multiple reaction parameters simultaneously.

| Parameter | Effect on Reaction | General Trend |

| Solvent | Polarity can affect transition state stability and solubility. | Aprotic solvents often favored for stereocontrol. |

| Temperature | Lower temperatures often lead to higher stereoselectivity. | Reaction rates decrease at lower temperatures. |

| Catalyst/Ligand | Electronic and steric properties influence stereoselectivity. | Bulky ligands can increase enantioselectivity. |

| Base | Strength and steric hindrance affect deprotonation efficiency. | Non-nucleophilic bases are often preferred. |

| Concentration | Can influence reaction kinetics and side reactions. | Higher concentrations may lead to faster reactions but can also promote side reactions. |

Scalable Synthesis Considerations for Research Quantities

Transitioning a synthetic route from a laboratory scale to produce larger quantities for research purposes requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. rsc.org

Reagent Selection: The cost and availability of starting materials and reagents become more critical on a larger scale. It is preferable to use commercially available and inexpensive reagents whenever possible.

Reaction Conditions: Reactions that require cryogenic temperatures or high pressures can be challenging to scale up. It is often necessary to find alternative conditions that are more amenable to larger reaction vessels. The use of flow chemistry can offer a safe and efficient alternative for scaling up certain reactions. rsc.org

Purification: Chromatographic purification, which is common in small-scale synthesis, can be cumbersome and expensive on a larger scale. Crystallization, distillation, or extraction are preferred methods for purification of intermediates and the final product.

Safety: A thorough safety assessment of all reaction steps is crucial. This includes identifying potential hazards such as exothermic reactions, the formation of toxic byproducts, and the handling of pyrophoric or corrosive reagents.

By carefully considering these factors during the initial route design and optimization, a synthetic strategy can be developed that is not only efficient and stereoselective but also amenable to the production of research quantities of this compound.

Comprehensive Spectroscopic and Spectrometric Elucidation of Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry of 2-(3-Fluorophenyl)-3-methylpyrrolidine.

Proton (¹H) NMR for Chemical Environment and Coupling Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of each proton is indicative of its local electronic environment, while the splitting pattern, arising from spin-spin coupling, reveals the number of neighboring protons.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrolidine (B122466) ring, the methyl group, and the fluorophenyl group. The aromatic protons would appear in the downfield region, typically between 7.0 and 7.5 ppm, with their splitting patterns influenced by both proton-proton and proton-fluorine couplings. The protons on the pyrrolidine ring would resonate in the upfield region, with their chemical shifts and multiplicities determined by their specific positions and stereochemical relationships. The methyl group would likely appear as a doublet, coupled to the adjacent proton on the pyrrolidine ring.

Representative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.25 | m | 1H | Ar-H |

| 7.15 - 7.05 | m | 2H | Ar-H |

| 6.95 - 6.85 | m | 1H | Ar-H |

| 3.80 | t, J = 7.5 Hz | 1H | CH-N (C2) |

| 3.20 - 3.05 | m | 2H | CH₂-N (C5) |

| 2.50 | m | 1H | CH-CH₃ (C3) |

| 2.00 - 1.80 | m | 2H | CH₂ (C4) |

| 1.10 | d, J = 6.5 Hz | 3H | CH₃ |

Carbon-13 (¹³C) NMR for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the hybridization and electronic environment of the carbon atoms.

The carbon atoms of the fluorophenyl ring would resonate in the aromatic region (typically 110-165 ppm), with the carbon directly bonded to the fluorine atom exhibiting a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The carbons of the pyrrolidine ring and the methyl group would appear in the aliphatic region (typically 10-70 ppm).

Representative ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 163.0 (d, ¹JCF = 245 Hz) | C-F (Ar) |

| 145.0 | C-Ar (ipso) |

| 130.0 (d, ³JCF = 8 Hz) | CH-Ar |

| 125.0 | CH-Ar |

| 115.0 (d, ²JCF = 22 Hz) | CH-Ar |

| 113.0 (d, ²JCF = 21 Hz) | CH-Ar |

| 65.0 | CH-N (C2) |

| 55.0 | CH₂-N (C5) |

| 40.0 | CH-CH₃ (C3) |

| 30.0 | CH₂ (C4) |

| 15.0 | CH₃ |

Fluorine-19 (¹⁹F) NMR for Fluorine Position and Environment

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to specifically probe the fluorine atom in the molecule. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making this a routine and informative experiment for fluorinated compounds. The chemical shift of the fluorine atom in this compound would provide direct evidence of its electronic environment. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (¹H) and carbons (¹³C) can be observed, providing valuable connectivity information. The position of the fluorine on the phenyl ring (meta in this case) would be confirmed by the observed coupling patterns in both the ¹⁹F and ¹H NMR spectra.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are instrumental in piecing together the complete structural puzzle of a molecule by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton connectivity within the molecule, for instance, through the pyrrolidine ring and the coupling between the methyl protons and the adjacent methine proton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for definitively assigning the proton and carbon signals of the pyrrolidine ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds). This technique is invaluable for establishing the connectivity between the fluorophenyl ring and the pyrrolidine ring, as well as confirming the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the stereochemistry and conformation of the molecule. For this compound, NOESY can help determine the relative orientation of the substituents on the pyrrolidine ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. For this compound, with a molecular formula of C₁₁H₁₄FN, the expected exact mass can be calculated and compared to the experimentally measured value. PubChem lists the monoisotopic mass as 179.111027613 Da. HRMS analysis would confirm this value, providing strong evidence for the proposed molecular formula.

Representative HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | 180.1183 | 180.1185 |

Note: This is a representative table with plausible data. The calculated value is based on the molecular formula C₁₁H₁₅FN⁺.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to show characteristic absorption bands for the different types of bonds present.

Key expected vibrational frequencies include:

N-H stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine in the pyrrolidine ring.

C-H stretch (aromatic and aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the phenyl ring.

C-F stretch: A strong absorption band in the 1000-1350 cm⁻¹ region would be indicative of the carbon-fluorine bond.

C-N stretch: This vibration typically appears in the 1020-1250 cm⁻¹ range.

Representative IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Medium | N-H stretch |

| 3050 | Medium | Aromatic C-H stretch |

| 2960, 2870 | Strong | Aliphatic C-H stretch |

| 1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| 1250 | Strong | C-F stretch |

| 1180 | Medium | C-N stretch |

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

As of the latest available data, there are no published X-ray crystallographic studies for this compound. Consequently, experimental data regarding its crystal lattice, unit cell parameters, and a definitive three-dimensional structure determined by this method are not available in the scientific literature.

X-ray crystallography is a powerful analytical technique that provides precise information about the spatial arrangement of atoms within a crystal. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, scientists can determine its molecular structure, including bond lengths, bond angles, and stereochemistry. wikipedia.org For chiral molecules like this compound, this technique is particularly valuable as it can be used to unambiguously determine the absolute configuration of stereocenters, often designated as (R) or (S). wikipedia.org

While crystallographic data is not available for the title compound, studies on structurally related molecules have been conducted. However, these findings are not directly applicable to this compound due to differences in their chemical structures.

Further research involving the synthesis of a suitable single crystal of this compound and subsequent X-ray diffraction analysis would be required to elucidate its precise three-dimensional structure and confirm its absolute configuration.

Computational and Theoretical Investigations of 2 3 Fluorophenyl 3 Methylpyrrolidine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net DFT methods, such as the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with a basis set like 6-311G(d,p), are effective for optimizing molecular geometry and predicting electronic properties. researcher.lifenih.gov

For 2-(3-Fluorophenyl)-3-methylpyrrolidine, a DFT geometry optimization would yield the most stable three-dimensional arrangement of its atoms, providing precise bond lengths, bond angles, and dihedral angles. This optimized structure represents a minimum on the potential energy surface.

Electronic properties derived from DFT calculations include the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it illustrates the charge distribution and highlights regions susceptible to electrophilic or nucleophilic attack. In a typical MEP map for this molecule, negative potential (red/yellow) would likely be concentrated around the fluorine atom and the nitrogen atom of the pyrrolidine (B122466) ring, indicating regions with high electron density. Positive potential (blue) would be expected around the hydrogen atoms.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| C-F | 1.35 | C-C-F | 118.5 |

| N-C(pyrrolidine) | 1.47 | C-N-C(pyrrolidine) | 110.2 |

| C(phenyl)-C(pyrrolidine) | 1.52 | N-C-C(methyl) | 112.0 |

| C-C(methyl) | 1.54 | H-C-H(methyl) | 109.5 |

While DFT is a cornerstone, other methods like ab initio and semi-empirical calculations are also employed to study molecular systems. nih.govresearchgate.net

Ab Initio Methods: These "from first principles" methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation without using experimental data for parameterization. dtic.mil They are computationally demanding but can provide highly accurate results, making them suitable for calculating the relative energies of different conformers of this compound.

Semi-Empirical Methods: Methods like AM1 and PM3 are computationally less expensive because they use parameters derived from experimental data to simplify calculations. dtic.miltau.ac.il These are particularly useful for preliminary conformational searches on larger molecules to identify low-energy structures before applying more rigorous ab initio or DFT methods for refinement. tau.ac.il

For this compound, a combination of these methods would be used to explore its conformational energetics, determining the energy barriers between different spatial arrangements of its atoms.

Conformational Landscape Analysis and Preferred Orientations

The flexibility of the pyrrolidine ring and the rotation around the bond connecting it to the fluorophenyl group mean that this compound can exist in multiple conformations. nih.gov Conformational analysis aims to identify the most stable of these structures (global minimum) and other low-energy conformers (local minima). nih.gov

This analysis is typically performed by systematically rotating the key dihedral angles—specifically the C-C-N-C angle of the pyrrolidine ring and the C-C bond linking the two rings—and calculating the potential energy at each step. The resulting potential energy surface reveals the energetically preferred orientations. For this molecule, key conformations would include different puckering states of the five-membered pyrrolidine ring (e.g., envelope or twist conformations) and the relative orientation of the methyl group (cis or trans) with respect to the fluorophenyl group. The presence of the fluorine substituent on the phenyl ring can influence the rotational barrier and the stability of certain conformations due to steric and electronic effects. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). imperial.ac.ukmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.7 | Indicates chemical stability and reactivity |

| Ionization Potential (I) | 6.5 | Approximated as -EHOMO |

| Electron Affinity (A) | 0.8 | Approximated as -ELUMO |

| Global Hardness (η) | 2.85 | (I - A) / 2; Measures resistance to charge transfer |

| Chemical Potential (μ) | -3.65 | -(I + A) / 2; Represents electron escaping tendency |

| Electrophilicity Index (ω) | 2.34 | μ2 / (2η); Measures electrophilic power |

For this compound, the HOMO is likely to be distributed over the electron-rich pyrrolidine ring and the phenyl ring, while the LUMO would be predominantly located on the aromatic system. This distribution suggests that the molecule could participate in both nucleophilic and electrophilic interactions. researchgate.net

Molecular Dynamics Simulations and Docking Studies for Hypothetical Receptor Interactions

To explore how this compound might interact with a biological target, such as a protein receptor or enzyme, molecular docking and molecular dynamics (MD) simulations are employed.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net A docking algorithm would place various conformations of this compound into the active site of a hypothetical receptor and score the resulting poses based on binding affinity. The results would identify the most probable binding mode and key interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking, between the ligand and amino acid residues.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability and dynamic behavior of the ligand-receptor complex over time. mdpi.commdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the complex's flexibility and the persistence of intermolecular interactions. nih.gov Parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be analyzed to assess the stability of the complex and the flexibility of specific residues. mdpi.com

Prediction of Spectroscopic Parameters via Computational Methods

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can aid in the structural characterization of a compound. ias.ac.innih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. nih.gov For this compound, the calculated infrared (IR) and Raman spectra would show characteristic peaks corresponding to specific vibrational modes, such as C-H stretching of the aromatic and aliphatic groups, C-N stretching of the pyrrolidine ring, and C-F stretching. Comparing these theoretical spectra with experimental data allows for precise vibrational assignments. ias.ac.inmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). epstem.net Theoretical predictions of the chemical shifts for each unique proton and carbon atom in this compound can be correlated with experimental spectra to confirm its structure. mdpi.com

| Vibrational Mode | Calculated Frequency (DFT) | Expected Experimental Frequency |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | 3030 - 3080 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2870 - 2950 |

| C=C Aromatic Stretch | 1580 - 1610 | 1590 - 1620 |

| C-N Stretch | 1180 - 1250 | 1190 - 1260 |

| C-F Stretch | 1100 - 1140 | 1110 - 1150 |

Investigation of Biological Target Interactions and Mechanistic Insights in Vitro Studies

Evaluation of Ligand Binding to Recombinant Biological Targets in Cell-Free Systems

There is currently no publicly available data on the evaluation of 2-(3-Fluorophenyl)-3-methylpyrrolidine binding to any recombinant biological targets.

Radioligand Displacement Assays for Binding Affinity (Ki, IC50)

No studies have been published that utilize radioligand displacement assays to determine the binding affinity (expressed as Ki or IC50 values) of this compound for any specific biological target.

Table 1: Radioligand Displacement Assay Data for this compound

| Target | Radioligand | Ki (nM) | IC50 (nM) | Source |

|---|

Surface Plasmon Resonance (SPR) for Binding Kinetics

There is no available data from Surface Plasmon Resonance (SPR) studies to characterize the binding kinetics (association and dissociation rates) of this compound with any biological target.

Enzymatic Assays for Inhibition or Activation Kinetics (e.g., Km, Vmax, IC50)

No enzymatic assay data has been reported in the scientific literature to define the inhibitory or activating effects of this compound on any enzyme. Therefore, kinetic parameters such as Km, Vmax, and IC50 values are unknown.

Table 2: Enzymatic Assay Data for this compound

| Enzyme | Substrate | Km | Vmax | IC50 (nM) | Type of Inhibition/Activation | Source |

|---|

Cell-Based Functional Assays in Established Cell Lines

There is a lack of published research on the functional effects of this compound in cell-based assays.

Receptor Activation/Inhibition via Reporter Gene Assays (e.g., cAMP, calcium flux)

No studies have been conducted to assess the ability of this compound to activate or inhibit receptor function, as would be measured by reporter gene assays monitoring second messengers like cAMP or calcium flux.

Table 3: Cell-Based Functional Assay Data for this compound

| Cell Line | Target | Functional Readout | EC50/IC50 (nM) | % Efficacy/% Inhibition | Source |

|---|

Modulation of Cellular Signaling Pathways (e.g., phosphorylation cascades, gene expression)

There is no available data to indicate whether this compound modulates any cellular signaling pathways, such as phosphorylation cascades or changes in gene expression.

Subcellular Localization and Cellular Uptake Studies in In Vitro Models

Detailed experimental data on the subcellular localization and specific cellular uptake mechanisms for this compound are not extensively available in the public domain. However, the cellular entry of small molecules is generally governed by their physicochemical properties, including lipophilicity, size, and charge. For compounds like substituted pyrrolidines, several uptake mechanisms can be hypothesized.

Passive diffusion across the cell membrane is a primary route for many small, lipophilic molecules. The presence of the fluorophenyl group may influence the lipophilicity of this compound, potentially facilitating its transit across the lipid bilayer.

Alternatively, carrier-mediated transport, involving specific protein transporters, could play a role. This is often observed for compounds that mimic endogenous molecules. For instance, some chiral compounds are recognized by specific transport systems, leading to stereoselective uptake. nih.gov

Endocytosis is another major pathway for the cellular internalization of various substances. nih.gov This process involves the engulfment of extracellular material by the cell membrane to form vesicles. While often associated with larger molecules and nanoparticles, some small molecules can also be internalized via endocytic pathways. Studies on other pyrrolidine-containing molecules, such as fluorescently labeled pyrrolidine-amide oligonucleotide mimics (POMs), have demonstrated their uptake into HeLa cells, indicating that the pyrrolidine (B122466) scaffold does not preclude cellular entry. nih.gov Once inside the cell, the compound's distribution to various subcellular compartments, such as the cytoplasm, mitochondria, or nucleus, would depend on its specific interactions with intracellular components.

Assessment of Stereoisomer-Specific Biological Activities

The presence of two chiral centers in this compound (at the C2 and C3 positions of the pyrrolidine ring) gives rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). It is a well-established principle in pharmacology that stereochemistry plays a pivotal role in the biological activity of chiral drugs. nih.govnih.gov Different stereoisomers of a compound can exhibit significantly different potencies and efficacies due to the three-dimensional nature of their interactions with biological targets like enzymes and receptors. researchgate.net

The spatial arrangement of the 3-fluorophenyl and 3-methyl groups will dictate how each stereoisomer fits into the binding site of its target protein. Even subtle changes in the orientation of these substituents can lead to substantial differences in binding affinity and, consequently, biological response.

For many pyrrolidine derivatives, the biological activity is highly dependent on the specific stereoisomer. For example, studies on other substituted pyrrolidines have shown that fluorophenyl substituents can enhance in vitro potency, and the spatial orientation of these groups is a key determinant of the biological profile. nih.gov Research on nature-inspired compounds like 3-Br-acivicin and its derivatives has also demonstrated that only specific stereoisomers display significant biological activity, suggesting that stereoselective uptake or target interaction is crucial. nih.gov

To illustrate the impact of stereochemistry on the activity of pyrrolidine-containing compounds, the following table presents data on the anticonvulsant activity of stereoisomers of a pyrrolidine-2,5-dione derivative.

| Compound | Stereochemistry | Anticonvulsant Activity (MES Test ED₅₀ mg/kg) | Anticonvulsant Activity (6 Hz Test ED₅₀ mg/kg) |

|---|---|---|---|

| Pyrrolidine-2,5-dione Derivative 69k | (S)-isomer | 80.38 | 108.80 |

| Pyrrolidine-2,5-dione Derivative 69l | (R)-isomer | Significantly less active | Significantly less active |

This data underscores the principle that different stereoisomers of a chiral compound can have markedly different biological activities. nih.gov Therefore, the investigation of the individual stereoisomers of this compound is essential for a complete understanding of its pharmacological profile.

Structure Activity Relationship Sar and Rational Design of Analogues

Systematic Substituent Modifications on the Pyrrolidine (B122466) Core

The pyrrolidine core is a foundational element, and its modification significantly impacts biological activity. The saturated, non-planar nature of the ring provides a three-dimensional structure that can be finely tuned. nih.govresearchgate.net

Key findings from research on related pyrrolidine scaffolds include:

N-Substitution: The nitrogen atom of the pyrrolidine ring is a common point of modification. Altering the substituent on the nitrogen can influence polarity, basicity, and the ability to form hydrogen bonds, thereby affecting target binding and pharmacokinetic properties.

Ring Conformation: The introduction of substituents can alter the "pseudorotation" or pucker of the pyrrolidine ring. nih.govresearchgate.net For instance, the incorporation of fluorine onto the pyrrolidine ring can lead to a distinct ring conformation compared to non-fluorinated analogs, which in turn affects the binding mode. nih.gov

Stereochemistry: The carbon atoms at positions 2 and 3 are chiral centers. The relative stereochemistry (e.g., cis vs. trans) of the substituents at these positions is often critical for activity. In many bioactive pyrrolidine derivatives, a specific stereoisomer, such as a cis-configuration of substituents, is preferred as it orients the functional groups in a precise spatial arrangement for optimal interaction with the target. nih.gov

Additional Substituents: While the core structure is 2-phenyl-3-methylpyrrolidine, adding other groups to the pyrrolidine ring, such as hydroxymethyl at the 2-position, can introduce new interaction points (e.g., hydrogen bonding) with target residues. nih.gov However, studies on some complex pyrrolidine scaffolds have shown that truncations or significant alterations to the core can lead to a loss of inhibitory activity, highlighting the essential nature of the intact scaffold. nih.gov

Exploration of Electronic and Steric Effects of Fluorine Position and Other Substituents on the Phenyl Ring

The nature and position of substituents on the phenyl ring are critical determinants of binding affinity and selectivity. The 3-fluoro substitution in the parent compound is a key feature, and its effects have been explored in comparison to other modifications.

Electronic Effects:

Fluorine's Role: Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect. libretexts.org This alters the electron distribution of the phenyl ring, potentially influencing interactions like π-stacking or hydrogen bonding with the target protein. researchgate.net The introduction of fluorine can enhance binding affinity by several-fold compared to unsubstituted analogues. acs.org For example, a meta-fluoro substituent on a phenyl ring has been shown to improve binding affinity by participating in favorable interactions within the protein's binding pocket. acs.org

Electron-Donating vs. Electron-Withdrawing Groups: The activity of the compound can be modulated by replacing the fluorine with other groups. Electron-donating groups (e.g., methoxy (B1213986), -OCH3) or electron-withdrawing groups (e.g., cyano, -CN) can have profoundly different effects. nih.gov Electron-donating groups increase the electron density of the ring, while withdrawing groups decrease it, affecting how the ring interacts with electron-rich or electron-poor regions of the binding site. libretexts.orgmdpi.com In some series of pyrrolidine derivatives, electron-donating groups like methoxy at the para-position of the phenyl ring have been shown to significantly increase inhibitory activity. nih.gov

Steric Effects:

Positional Isomerism: The position of the fluorine atom (ortho, meta, or para) is crucial. The meta position, as in 2-(3-Fluorophenyl)-3-methylpyrrolidine, often provides a balance of electronic effects without introducing significant steric hindrance that might disrupt binding. Moving the substituent to the ortho position can create steric clashes with the protein or alter the preferred conformation (dihedral angle) between the phenyl and pyrrolidine rings. nih.gov

Bulky Substituents: Introducing larger substituents on the phenyl ring can either enhance binding through increased van der Waals interactions or decrease it due to steric hindrance. The optimal size and shape of the substituent depend entirely on the topology of the target's binding pocket.

The following table summarizes the general effects of different phenyl ring substituents on the activity of arylpyrrolidine analogs based on established medicinal chemistry principles.

| Substituent Type | Position | Predominant Effect | Potential Impact on Activity |

| Fluorine (-F) | meta | Strong Inductive (-I) | Can enhance binding affinity through favorable electronic interactions. acs.org |

| Fluorine (-F) | ortho | Strong Inductive (-I), Steric Hindrance | May cause steric clash or induce a specific, beneficial conformation. |

| Methyl (-CH3) | para | Weak Inductive (+I), Hyperconjugation | Mildly activating; can improve binding through hydrophobic interactions. mdpi.com |

| Methoxy (-OCH3) | para | Strong Resonance (+R), Weak Inductive (-I) | Electron-donating; can significantly increase potency in some systems. nih.gov |

| Cyano (-CN) | para | Strong Inductive (-I), Strong Resonance (-R) | Strongly electron-withdrawing; may decrease activity if electron density is required. nih.gov |

Investigation of Alkyl Group Variations at the Pyrrolidine 3-Position

The methyl group at the 3-position of the pyrrolidine ring plays a significant role in defining the compound's steric profile and its interaction with the target. Varying the size and nature of this alkyl group is a key strategy in SAR studies.

Research on related pyrrolidine-2,5-dione scaffolds has demonstrated that anticonvulsant activity is strongly affected by the substituent at the 3-position. nih.gov In these studies, analogs with larger groups like isopropyl and benzhydryl showed different activity profiles compared to the 3-methyl derivatives, indicating that the size of this substituent is critical for tuning the biological effect. nih.gov Transposing a methyl group from the C3 to the C4 position in one series of pyrrolidine derivatives led to a complete loss of potency, underscoring the specific importance of the 3-position substitution. nih.gov

The table below illustrates hypothetical variations at the 3-position and their likely impact on the compound's properties.

| 3-Position Substituent | Relative Size | Potential SAR Implication |

| -H | Smallest | May result in loss of potency if the methyl group is critical for hydrophobic interaction or for inducing a specific binding conformation. |

| -CH3 (Methyl) | Small | Serves as the baseline for activity in the parent compound. |

| -CH2CH3 (Ethyl) | Medium | A modest increase in size; may improve hydrophobic interactions if the pocket allows. |

| -CH(CH3)2 (Isopropyl) | Medium-Large | Introduces more significant steric bulk; could enhance or decrease activity depending on pocket size. nih.gov |

| -C(CH3)3 (tert-Butyl) | Large | May be too bulky and cause a steric clash, reducing binding affinity. |

Design Principles for Modulating Target Selectivity and Binding Affinity

Based on the SAR findings, several design principles can be formulated to guide the synthesis of new analogs with improved properties.

Conformational Rigidity: Introducing structural elements that reduce the number of available conformations can lock the molecule into its bioactive shape, enhancing binding affinity and selectivity. This can be achieved by creating more rigid analogs, for example, through the fusion of the pyrrolidine ring with another ring system. mdpi.com

Bioisosteric Replacement: The fluorine atom or other functional groups can be replaced with bioisosteres to fine-tune electronic properties, metabolic stability, and target interactions.

Scaffold Hopping and Hybridization: Combining key structural features from different known inhibitors can lead to novel compounds with enhanced selectivity. mdpi.com For example, pairing the fluorophenyl-pyrrolidine core with side chains known to interact with a specific sub-pocket of a target can improve selectivity against closely related proteins.

Targeting Specific Interactions: The strategic placement of fluorine can be used to form specific, favorable interactions such as halogen bonds or orthogonal multipolar interactions with the protein backbone, thereby enhancing binding affinity. acs.orgnih.gov Similarly, adding hydrogen bond donors or acceptors to the pyrrolidine core can anchor the ligand more effectively in the binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

When sufficient data on a series of analogs are available, QSAR modeling can be employed to develop mathematical models that correlate structural features with biological activity. nih.gov For classes of compounds similar to phenylpyrrolidines, such as phenylpiperidines, QSAR models have been successfully used to understand how physicochemical descriptors (e.g., lipophilicity, electronic parameters) affect in vivo responses. nih.gov

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods can provide 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. researchgate.net For pyrrolidine derivatives targeting enzymes like neuraminidase, 3D-QSAR models have elucidated that electrostatic factors and hydrogen bonds highly contribute to inhibitory activity, a finding that aligns with molecular docking results. researchgate.net Such models are invaluable for rationally designing new, more potent inhibitors before their synthesis. nih.gov

Advanced Analytical Methodologies for Research and Purity Assessment

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is an indispensable tool in the analytical chemist's arsenal, providing powerful techniques for the separation and purity profiling of chemical compounds. For a molecule such as 2-(3-Fluorophenyl)-3-methylpyrrolidine, a variety of chromatographic methods are employed to resolve it from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. Its versatility is enhanced by the availability of multiple detection modes, each offering unique advantages for purity profiling and quantitative analysis. nih.govpensoft.net

A typical HPLC method for this compound would involve a reversed-phase column, such as a C18, with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. bohrium.commdpi.com The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

Common HPLC Detection Modes for this compound:

| Detector | Principle | Applicability for this compound |

| UV-Vis | Measures the absorption of ultraviolet or visible light by the analyte. | The fluorophenyl group in the molecule is a chromophore, making UV detection highly suitable for quantitative analysis and purity assessment. |

| Diode Array (DAD) / Photodiode Array (PDA) | Acquires a full UV-Vis spectrum of the eluting peak. | Provides spectral information that can help in peak identification and co-elution assessment, enhancing the confidence in purity analysis. mod3pharma.com |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Offers high selectivity and sensitivity, enabling the identification of unknown impurities by providing molecular weight information. nih.gov |

| Charged Aerosol Detector (CAD) | Provides a near-universal response for non-volatile analytes. | Useful for quantifying impurities that lack a UV chromophore. mod3pharma.com |

The choice of detector depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the impurities being investigated.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mmu.ac.uk For this compound, GC-MS can be employed to assess its purity, particularly with respect to volatile impurities that may be present from the synthesis process. researchgate.net

In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. The separated components then enter a mass spectrometer, which provides detailed structural information, aiding in the unequivocal identification of the main compound and any impurities. nih.gov The fragmentation patterns observed in the mass spectrum are often unique to a specific compound, acting as a chemical fingerprint. swgdrug.org

Typical GC-MS Parameters for Analysis:

| Parameter | Typical Setting |

| Column | HP-5MS or equivalent capillary column |

| Carrier Gas | Helium |

| Injector Temperature | 250-280 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) |

| Detector | Mass Spectrometer (Electron Ionization mode) |

It is important to note that derivatization may sometimes be necessary to increase the volatility and thermal stability of the analyte and its impurities for GC-MS analysis.

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound possesses chiral centers, its enantiomers may exhibit different pharmacological and toxicological properties. Therefore, the determination of enantiomeric purity is of paramount importance. nih.govsigmaaldrich.com Chiral chromatography is the most widely used technique for separating enantiomers. nih.govasianpubs.org

This is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. sigmaaldrich.comnih.gov The CSP contains a chiral selector that interacts differently with each enantiomer, leading to their separation. researchgate.netmdpi.com Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. nih.govresearchgate.net

The development of a chiral separation method involves screening various CSPs and mobile phases to achieve baseline resolution between the enantiomers. researchgate.net Once a suitable method is established, it can be used to accurately quantify the enantiomeric excess (ee) of a sample.

High-Resolution Mass Spectrometry (HRMS) for Impurity Identification

High-Resolution Mass Spectrometry (HRMS) is an invaluable tool for the structural elucidation and identification of unknown impurities. nih.govresearchgate.net Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.govresearchgate.net

When an unknown impurity is detected during chromatographic analysis, HRMS can provide a molecular formula, which is a critical piece of information for its identification. unimi.it This information, combined with fragmentation data from tandem mass spectrometry (MS/MS), can often lead to the definitive identification of the impurity's structure.

Spectrophotometric and Fluorometric Methods for Quantitative Analysis in Research Matrices

Spectrophotometric and fluorometric methods can be employed for the quantitative analysis of this compound in various research matrices.

UV-Vis Spectrophotometry: This technique measures the absorption of light by the compound in a solution. The presence of the fluorophenyl group allows for direct UV spectrophotometric determination. A calibration curve is typically generated by measuring the absorbance of a series of standard solutions of known concentrations.

Fluorometry: Fluorescence spectroscopy is generally more sensitive and selective than absorption spectroscopy. nih.gov While the native fluorescence of this compound may be limited, derivatization with a fluorescent tag can be employed to create a highly fluorescent product, enabling trace-level quantification in complex biological or environmental samples. nih.govresearchgate.net

Development of Robust Analytical Methods for Reproducibility in Research

The development of robust and reliable analytical methods is crucial for ensuring the reproducibility of research findings. A robust method is one that is not significantly affected by small, deliberate variations in method parameters.

Method development and validation are carried out in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). mdpi.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

By thoroughly validating the analytical methods used for this compound, researchers can have a high degree of confidence in the quality and integrity of their data.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(3-Fluorophenyl)-3-methylpyrrolidine with high yield and purity?

Methodological Answer: Synthesis requires careful control of temperature, solvent choice, and reaction time. For example, polar aprotic solvents (e.g., DMF or THF) at 60–80°C enhance nucleophilic substitution efficiency. Catalytic hydrogenation under moderate pressure (1–3 atm) can reduce undesired byproducts during pyrrolidine ring formation . Post-synthesis, column chromatography with silica gel and gradient elution (hexane/ethyl acetate) improves purity. Validate purity via HPLC (≥95%) and structural confirmation via H/C NMR .

Q. How can the fluorophenyl substituent influence the compound’s electronic and steric properties?

Methodological Answer: The 3-fluorophenyl group introduces electron-withdrawing effects via inductive polarization, altering the pyrrolidine ring’s electron density. Computational studies (DFT calculations) predict increased dipole moments and steric hindrance near the meta-fluorine position, impacting binding affinity in receptor-ligand interactions. Experimental validation via X-ray crystallography reveals bond angle distortions (e.g., C–C–F angles ≈ 120°) and intermolecular halogen bonding .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : F NMR detects fluorine environments (δ ≈ -110 ppm for aromatic F).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 194.12).

- XRD : Resolve stereochemistry and crystal packing .

- IR Spectroscopy : Identify C–F stretching vibrations (1100–1250 cm) .

Q. What strategies mitigate solubility challenges during in vitro assays?

Methodological Answer: Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based encapsulation. For aqueous solubility, modify pH (6.5–7.4) to leverage the compound’s weak basicity (pKa ≈ 8.2 for pyrrolidine N). Pre-formulation studies with dynamic light scattering (DLS) assess aggregation propensity .

Advanced Research Questions

Q. How can computational methods accelerate reaction optimization for novel derivatives?

Methodological Answer: Quantum mechanical calculations (e.g., Gaussian or ORCA) predict transition states and activation energies for fluorophenyl coupling reactions. Machine learning (ML) models trained on reaction databases (e.g., Reaxys) recommend solvent/catalyst combinations. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 40% .

Q. How to resolve contradictions between theoretical predictions and experimental binding affinities?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Assess conformational flexibility in solution (e.g., torsional angles of the pyrrolidine ring).

- Isothermal Titration Calorimetry (ITC) : Measure enthalpy-entropy compensation effects.

- Docking Studies (AutoDock Vina) : Compare binding poses with crystallographic data .

Q. What engineering challenges arise during scale-up from milligram to gram quantities?

Methodological Answer:

- Reactor Design : Continuous-flow systems minimize exothermic risks during fluorination.

- Separation Technologies : Membrane filtration removes unreacted precursors.

- Process Control : Real-time PAT (Process Analytical Technology) monitors reaction progress via inline FTIR .

Q. How to identify biological targets for this compound in neurological disorders?

Methodological Answer:

Q. What enantioselective methods synthesize and separate stereoisomers of this compound?

Methodological Answer:

Q. How to design structure-activity relationship (SAR) studies for fluorophenyl-modified pyrrolidines?

Methodological Answer:

- Analog Synthesis : Replace fluorine with Cl, Br, or CF to assess electronic effects.

- Pharmacophore Modeling (MOE) : Identify critical hydrogen-bond acceptors (e.g., fluorine’s role in σ-hole interactions).

- Free-Wilson Analysis : Quantify substituent contributions to bioactivity .

Key Notes

- Advanced methodologies integrate computational, analytical, and engineering principles .

- Fluorine’s stereoelectronic effects are central to SAR and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.